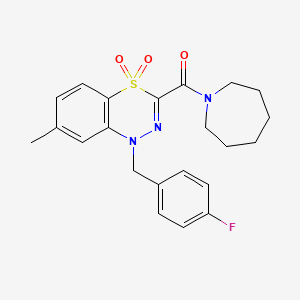
3-(1-azepanylcarbonyl)-1-(4-fluorobenzyl)-7-methyl-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-azepanylcarbonyl)-1-(4-fluorobenzyl)-7-methyl-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione is a useful research compound. Its molecular formula is C22H24FN3O3S and its molecular weight is 429.51. The purity is usually 95%.
BenchChem offers high-quality 3-(1-azepanylcarbonyl)-1-(4-fluorobenzyl)-7-methyl-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-azepanylcarbonyl)-1-(4-fluorobenzyl)-7-methyl-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Methods and Reactivity
The compound 3-(1-azepanylcarbonyl)-1-(4-fluorobenzyl)-7-methyl-4lambda6,1,2-benzothiadiazine-4,4(1H)-dione is a complex heterocyclic molecule. While specific studies on this compound are scarce, research on similar heterocyclic compounds provides insights into possible synthetic routes and reactivities. For instance, a study by Ibrahim et al. (2011) explored the synthesis of heteroaryl thiazolidine-2,4-diones through condensation reactions involving chromone and thiazolidine-2,4-dione, leading to the formation of pyrazole, isoxazole, and other derivatives. They also investigated the antimicrobial activities of the synthesized compounds against various pathogens (Ibrahim, Abdel-Megid, & El-Gohary, 2011). Similarly, Makino, Nakanishi, and Tsuji (2003) focused on the solid-phase synthesis of benzothiadiazin-4-one 2-oxides, which share structural similarities with the compound . Their work highlighted the significance of solid-phase synthesis in the development of non-peptide organic compounds for drug discovery (Makino, Nakanishi, & Tsuji, 2003).
Biological Applications and Bioactivity
Carbonic Anhydrase Inhibition
In the realm of biological activity, Eraslan-Elma et al. (2022) synthesized 1H-indole-2,3-dione derivatives and evaluated their inhibitory effects on human carbonic anhydrases. The study found that these compounds displayed potent inhibitory activity, particularly against the hCA II isoenzyme, with selectivity over other isoenzymes. This suggests potential applications in targeting specific enzymatic pathways (Eraslan-Elma et al., 2022).
Antitumor Activity
A novel kind of antitumor drugs was explored by Huang, Lin, and Huang (2001), using sulfonamide as the parent compound. They designed and synthesized sulfonamide derivatives, demonstrating potent antitumor activities with low toxicity in mice. This study indicates the potential therapeutic applications of heterocyclic compounds in cancer treatment (Huang, Lin, & Huang, 2001).
Antioxidant Properties
Karalı et al. (2010) synthesized spiroindolinones incorporating a benzothiazole moiety and evaluated their antioxidant activities. The compounds showed strong scavenging activities and inhibitory capacity on lipid peroxidation, indicating their potential as antioxidant agents (Karalı et al., 2010).
Anticandida Properties
Khan (2018) worked on synthesizing bis-heterocycles attached to pyrrole rings and assessed their inhibitory effect against several Candida isolates. Some of these compounds demonstrated good activities, showcasing the potential of heterocyclic compounds in antifungal therapies (Khan, 2018).
Eigenschaften
IUPAC Name |
azepan-1-yl-[1-[(4-fluorophenyl)methyl]-7-methyl-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3S/c1-16-6-11-20-19(14-16)26(15-17-7-9-18(23)10-8-17)24-21(30(20,28)29)22(27)25-12-4-2-3-5-13-25/h6-11,14H,2-5,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLNUVRPKDXADL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2CC3=CC=C(C=C3)F)C(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-azepanylcarbonyl)-1-(4-fluorobenzyl)-7-methyl-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

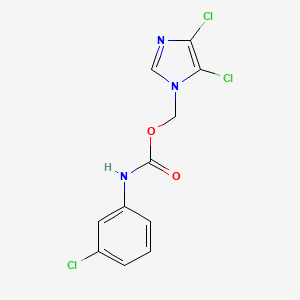
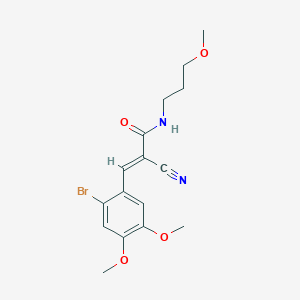
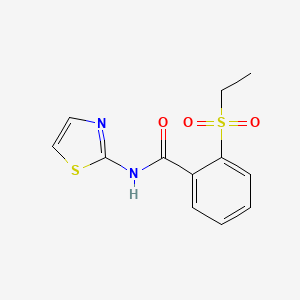
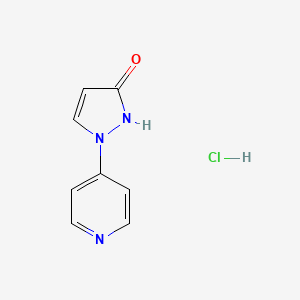
![(2-{5-[(2-Chloro-5-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/no-structure.png)
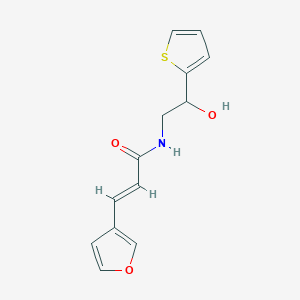

![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2627835.png)

![N-(5-chloro-2-methylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2627838.png)
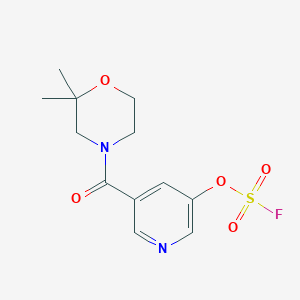
![2-(4-(isopropylthio)phenyl)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2627842.png)